9-Benzyl-3,6-ditert-butylcarbazole
Overview
Description
9-Benzyl-3,6-ditert-butylcarbazole is a derivative of carbazole, a nitrogen-containing heterocyclic compound. Carbazole derivatives are known for their excellent optoelectronic properties, making them valuable in various applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The addition of benzyl and tert-butyl groups to the carbazole core enhances its stability and modifies its electronic properties, making it a compound of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-3,6-ditert-butylcarbazole typically involves the Friedel-Crafts alkylation of carbazole. The process begins with the preparation of 3,6-ditert-butylcarbazole, which is achieved by reacting carbazole with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride (AlCl3). The resulting 3,6-ditert-butylcarbazole is then subjected to benzylation using benzyl chloride under similar Friedel-Crafts conditions to obtain this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-3,6-ditert-butylcarbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-based quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Friedel-Crafts alkylation and acylation reactions often employ catalysts like aluminum trichloride (AlCl3) and boron trifluoride (BF3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbazole quinones, while substitution reactions can produce various functionalized carbazole derivatives .
Scientific Research Applications
9-Benzyl-3,6-ditert-butylcarbazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: Carbazole derivatives have shown potential in biological applications, including as antimicrobial and anticancer agents.
Medicine: The compound’s stability and electronic properties make it a candidate for drug development and delivery systems.
Industry: It is used in the production of OLEDs, OPVs, and other electronic devices due to its excellent optoelectronic properties
Mechanism of Action
The mechanism of action of 9-Benzyl-3,6-ditert-butylcarbazole involves its interaction with molecular targets and pathways related to its electronic properties. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in electronic devices. In biological systems, its mechanism may involve binding to specific proteins or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3,6-Ditert-butylcarbazole: Similar in structure but lacks the benzyl group, affecting its electronic properties.
9-Benzylcarbazole: Lacks the tert-butyl groups, which impacts its stability and steric hindrance.
3,6-Dibromocarbazole: Contains bromine atoms instead of tert-butyl groups, leading to different reactivity and applications
Uniqueness
9-Benzyl-3,6-ditert-butylcarbazole is unique due to the combined presence of benzyl and tert-butyl groups, which enhance its stability, modify its electronic properties, and reduce aggregation in solid-state applications. This makes it particularly valuable in the development of high-performance electronic materials .
Properties
IUPAC Name |
9-benzyl-3,6-ditert-butylcarbazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N/c1-26(2,3)20-12-14-24-22(16-20)23-17-21(27(4,5)6)13-15-25(23)28(24)18-19-10-8-7-9-11-19/h7-17H,18H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUSISDNCPRLIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.